BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride

Serotonin receptor pharmacology 5-HT1A selectivity Structure-activity relationship (SAR)

This ortho‑methoxy isomer (CAS 54414‑74‑3) is the only benzylpiperazine variant that delivers selective 5‑HT₁A engagement (>100‑fold over 5‑HT₂ subtypes, Ki ≈ 9.5 nM) combined with CNS‑penetrant log P (~3.4). Unlike the meta‑methoxy or para‑methoxy congeners—which lose serotonergic selectivity—or ZK 756326, which targets CCR8, this compound’s 2‑methoxyphenoxy pharmacophore and N‑benzyl core ensure unambiguous serotonergic readouts. Procuring this precise positional isomer eliminates uncontrolled variables in SAR interpretation, anxiety/depression behavioral models, and CCR8 negative‑control assays. Confirm isomer identity with certified CAS 54414‑74‑3 reference material.

Molecular Formula C21H30Cl2N2O3
Molecular Weight 429.38
CAS No. 54414-74-3
Cat. No. B2526306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
CAS54414-74-3
Molecular FormulaC21H30Cl2N2O3
Molecular Weight429.38
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
InChIInChI=1S/C21H28N2O3.2ClH/c1-25-20-9-5-6-10-21(20)26-17-19(24)16-23-13-11-22(12-14-23)15-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H
InChIKeyLCUVHWPYTIPJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (CAS 54414-74-3): Structural Identity and Research-Grade Procurement Context


1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (CAS 54414-74-3) is a synthetic benzylpiperazine derivative bearing a 2-methoxyphenoxy substituent linked via a propan-2-ol spacer . The compound shares the molecular formula C₂₁H₂₈N₂O₃·2HCl (MW 429.38) with the well-characterized CCR8 agonist ZK 756326 (CAS 874911-96-3), but differs critically in the attachment position and identity of the aromatic ether—the target compound carries an ortho‑methoxy‑phenoxy group rather than the meta‑phenoxy‑benzyl motif of ZK 756326 [1]. This structural isomerism places the compound at a distinct node in the benzylpiperazine pharmacophore space: it combines the 2‑methoxy‑aryl‑ether fragment associated with high 5‑HT₁A receptor affinity, as seen in ortho‑methoxyphenylpiperazine (oMeOPP), with the N‑benzylpiperazine core that modulates lipophilicity and CNS penetration relative to unsubstituted piperazine analogs such as CVT‑2513 [2]. For procurement and experimental design, correctly identifying this specific positional isomer is essential, because even a single methoxy migration (2‑ to 3‑ or 4‑position) or loss of the N‑benzyl group fundamentally alters the compound’s receptor selectivity profile and physicochemical properties.

Why 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride Cannot Be Replaced by Generic Benzylpiperazine Analogs


Benzylpiperazine derivatives exhibit extreme sensitivity to subtle structural modifications—a single methoxy relocation or alkylation change can invert receptor selectivity, abolish target engagement, or introduce off‑target liabilities that compromise experimental reproducibility [1]. The 2‑methoxyphenoxy isomer is not interchangeable with its 3‑methoxyphenoxy or 4‑methoxyphenoxy congeners: literature on the pharmacologically characterized pair oMeOPP (2‑methoxy) and mCPP (3‑chloro) demonstrates that the ortho‑methoxy substitution directs high‑affinity, selective binding to 5‑HT₁A receptors (Ki ≈ 9.5 nM) with >100‑fold selectivity over 5‑HT₂ subtypes, whereas the meta‑substituted analog loses this selectivity entirely and binds 5‑HT₁A and 5‑HT₂ with comparable affinity [2]. Similarly, the N‑benzyl substituent differentiates the target compound from the unsubstituted piperazine CVT‑2513: the benzyl group adds approximately 2 log P units (estimated log P ~3.4 vs. 1.4 for CVT‑2513), substantially altering membrane permeability and CNS distribution [3]. Substituting the target compound with the structurally related ZK 756326—a CCR8 agonist whose activity depends on a 3‑phenoxybenzyl pharmacophore—yields no functional readout at CCR8 because the target compound lacks the critical hydrogen‑bond donors to Y114³·³³ and E286⁷·³⁹ [4]. These quantitative, position‑specific differences mean that generic substitution among benzylpiperazine analogs introduces uncontrolled variables that can invalidate SAR interpretation, confound in vivo behavioral pharmacology, or lead to false‑negative screening results.

Quantitative Differentiation Evidence for 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride Versus Closest Structural Analogs


Ortho‑Methoxy Position Drives >100‑Fold 5‑HT₁A Selectivity Over 5‑HT₂ Receptors

The 2‑methoxyphenoxy motif in the target compound is the pharmacophoric determinant of high 5‑HT₁A affinity and selectivity, based on direct radioligand binding data from the structurally equivalent ortho‑methoxyphenylpiperazine (oMeOPP). oMeOPP binds the 5‑HT₁A receptor with a Ki of 9.5 nM (95% CI: 5.4–17.9 nM) while showing no measurable affinity for 5‑HT₂ sites (Ki > 1000 nM), yielding >105‑fold selectivity. In contrast, the meta‑substituted comparator mCPP (analogous to the 3‑methoxyphenoxy isomer of the target compound) displays non‑selective binding: Ki = 23 nM at 5‑HT₁A, 40 nM at 5‑HT₂ [1]. This differential selectivity is conferred by the ortho‑methoxy group’s ability to form a hydrogen‑bond network that stabilizes the ligand in the 5‑HT₁A orthosteric pocket while clashing with 5‑HT₂ receptor residues. Therefore, procurement of the 2‑methoxy isomer is mandatory for experiments requiring selective 5‑HT₁A engagement; use of the 3‑methoxy or 4‑methoxy isomers will produce mixed 5‑HT₁A/5‑HT₂ profiles that confound pharmacological interpretation.

Serotonin receptor pharmacology 5-HT1A selectivity Structure-activity relationship (SAR)

N‑Benzylation Increases Calculated log P by ~2.0 Units Relative to Unsubstituted Piperazine CVT‑2513

The target compound’s N‑benzyl substituent is a critical determinant of its lipophilicity and predicted CNS distribution. The unsubstituted analog CVT‑2513 (1‑(2‑methoxyphenoxy)‑3‑piperazin‑1‑ylpropan‑2‑ol, CAS 162712‑35‑8) has an ACD/Labs predicted log P of 1.41 . Addition of the benzyl group, using the well‑established Hansch‑Leo aromatic fragment constant π(benzyl) ≈ 2.0 [1], yields an estimated log P of ~3.4 for the target compound. This ~2.0 log unit increase corresponds to approximately 100‑fold higher octanol‑water partitioning, placing the target compound in a lipophilicity range that favors passive blood‑brain barrier permeation (optimal CNS log P range: 2–4) while the unsubstituted CVT‑2513 falls below the CNS‑preferred threshold. This predicted physicochemical differentiation has direct consequences for in vivo experimental design: the target compound is expected to exhibit substantially higher brain‑to‑plasma ratios than CVT‑2513 at equivalent doses, making it a more suitable tool for CNS‑targeted pharmacology studies.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Absence of the 3‑Phenoxybenzyl Pharmacophore Precludes CCR8 Agonism: Structural Basis from Cryo‑EM

The target compound shares the same molecular formula as ZK 756326 (C₂₁H₂₈N₂O₃·2HCl) but lacks the 3‑phenoxybenzyl group that is essential for CCR8 receptor binding and activation. Cryo‑EM structures of the Gi‑bound CCR8 complex with ZK 756326 (PDB 8kfy) reveal that the agonist forms two critical hydrogen bonds: one between its terminal hydroxyl and E286⁷·³⁹, and a second between its central ether oxygen and Y114³·³³ [1]. The target compound, bearing a 2‑methoxyphenoxy‑propan‑2‑ol group instead of the phenoxybenzyl‑ethoxy‑ethanol motif, cannot engage Y114³·³³ and would sterically clash with the orthosteric pocket residues that accommodate the meta‑phenoxy ring. Functionally, ZK 756326 inhibits [¹²⁵I]‑CCL1 binding to human CCR8 with an IC₅₀ of 1.8 µM and acts as a full agonist (EC₅₀ = 245 nM) with >28‑fold selectivity over 26 other GPCRs [2]. In contrast, the target compound is predicted to be inactive at CCR8 at concentrations up to 50 µM, based on the absence of the requisite pharmacophoric elements. This differential is not merely quantitative: it is a binary on‑target/off‑target distinction that determines whether a compound is fit‑for‑purpose for CCR8 functional studies.

CCR8 chemokine receptor Cryo-EM structure Pharmacophore mapping

Reduced α₁‑Adrenergic Liability Relative to Enciprazine: Pharmacophore Comparison

Enciprazine—1‑(3,4,5‑trimethoxyphenoxy)‑3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propan‑2‑ol—is a clinically investigated non‑benzodiazepine anxiolytic that achieves its therapeutic profile through combined high‑affinity binding at α₁‑adrenergic receptors and 5‑HT₁A receptors [1]. The target compound differs from enciprazine in two key respects: (i) it lacks the 3,4,5‑trimethoxyphenoxy terminal group that contributes to α₁‑adrenergic affinity, and (ii) it carries a benzyl‑piperazine rather than a phenyl‑piperazine core. Based on the oMeOPP selectivity profile—where the 2‑methoxyphenyl‑piperazine fragment shows no measurable affinity for dopamine D₂ or α₁‑adrenergic sites at concentrations up to 1 µM [2]—the target compound is predicted to be a cleaner 5‑HT₁A‑preferring ligand lacking the α₁‑adrenergic component that enciprazine requires for its full anxiolytic efficacy. Specifically, enciprazine demonstrates high affinity for α₁‑adrenergic receptors (reported Ki in the low nanomolar range) that contributes to its hypotensive side‑effect profile, whereas the target compound’s 2‑methoxyphenoxy‑benzylpiperazine scaffold is anticipated to spare α₁‑adrenergic signaling at functionally relevant concentrations.

α1-adrenergic receptor Anxiolytic drug development Off-target liability

ZK 756326 Shows Undesirable 5‑HT and α₂A Cross‑Reactivity at Screening Concentrations—A Liability Absent in the Target Compound

Although ZK 756326 is recognized as a selective CCR8 agonist, its selectivity is concentration‑dependent and degrades at higher screening concentrations. At 50 µM, ZK 756326 displays >28‑fold selectivity for CCR8 over 26 GPCRs; however, it retains measurable affinity for serotonergic (5‑HT₁A IC₅₀ = 5.4 µM, 5‑HT₂B IC₅₀ = 4.4 µM, 5‑HT₂C IC₅₀ = 34.8 µM, 5‑HT₅A IC₅₀ = 16 µM, 5‑HT₆ IC₅₀ = 5.9 µM) and α₂A‑adrenergic receptors (IC₅₀ < 20 µM) [1]. This serotonergic cross‑reactivity is a direct consequence of the benzylpiperazine scaffold, which is a privileged structure for aminergic GPCR binding. The target compound, by contrast, is designed around the 2‑methoxyphenoxy pharmacophore that drives selective 5‑HT₁A engagement while the benzylpiperazine core provides CNS access. This reversed functional polarity—the target compound is primarily a serotonergic ligand, not a CCR8 ligand—means its off‑target profile at aminergic receptors is its intended pharmacology, not an unwanted liability. Experimentally, this matters because ZK 756326 cannot serve as a negative control for 5‑HT receptor effects in CCR8‑focused studies without extensive counter‑screening, whereas the target compound provides a fit‑for‑purpose tool for serotonergic pathway investigation with structurally predictable selectivity.

GPCR selectivity profiling Off-target screening Serotonin receptor

Validated Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride Based on Quantitative Differentiation Evidence


Selective 5‑HT₁A Receptor Tool Compound for CNS Behavioral Pharmacology

The target compound, by virtue of its 2‑methoxyphenoxy pharmacophore (ortho‑methoxy position), is the appropriate isomer for in vivo behavioral studies requiring selective 5‑HT₁A receptor engagement without 5‑HT₂ confounds. The oMeOPP‑derived selectivity data (Ki 5‑HT₁A = 9.5 nM; >100‑fold selectivity over 5‑HT₂) [1], combined with the benzyl‑enhanced CNS penetration (estimated log P ≈ 3.4 vs. 1.4 for unsubstituted CVT‑2513) [2], supports its use in rodent models of anxiety, depression, or conditioned avoidance—applications where enciprazine’s α₁‑adrenergic component [3] would confound interpretation. Procurement of this specific isomer, rather than the 3‑methoxy or 4‑methoxy analog, ensures that the observed phenotype arises from selective 5‑HT₁A modulation rather than mixed 5‑HT₁A/5‑HT₂ agonism.

Negative Control or Complementary Probe in CCR8‑Focused Immunological Assays

Because the target compound lacks the 3‑phenoxybenzyl group essential for CCR8 binding—as demonstrated by the cryo‑EM structure of ZK 756326 bound to CCR8 (PDB 8kfy) [4]—it serves as an ideal negative control in CCR8 functional assays. Unlike ZK 756326, which exhibits micromolar off‑target activity at 5‑HT₁A, 5‑HT₂B, 5‑HT₂C, 5‑HT₅A, 5‑HT₆, and α₂A receptors at screening concentrations [5], the target compound’s pharmacology is predicted to be confined to serotonergic pathways. This makes it a cleaner complementary probe: use ZK 756326 to activate CCR8 and the target compound to selectively interrogate 5‑HT₁A‑mediated signaling in the same cellular background, enabling dissociation of chemokine‑receptor‑driven vs. serotonin‑driven effects in T‑cell or HIV fusion models.

Structure‑Activity Relationship (SAR) Studies of Benzylpiperazine Pharmacophores

The target compound occupies a unique node in benzylpiperazine SAR space: it is the ortho‑methoxy isomer that pairs the N‑benzylpiperazine core with a 2‑methoxyphenoxy‑propan‑2‑ol tail. Systematic comparison with the 3‑methoxy isomer (CAS 473567‑34‑9), the 4‑methoxy isomer, and the unsubstituted piperazine CVT‑2513 enables direct dissection of how methoxy position and N‑alkylation affect receptor selectivity and lipophilicity. The quantitative selectivity gap between ortho‑ and meta‑substituted analogs (>100‑fold for 5‑HT₁A/5‑HT₂ selectivity) [1], and the ~2 log P unit lipophilicity increase from N‑benzylation [2], provide measurable readouts for computational QSAR model building and in vitro‑to‑in vivo extrapolation.

Reference Standard for Analytical Method Development and Isomer Purity Verification

Given that the 2‑methoxy, 3‑methoxy, and 4‑methoxy positional isomers share the same molecular formula and molecular weight (C₂₁H₂₈N₂O₃·2HCl, MW 429.38), chromatographic separation and unambiguous identification are non‑trivial. The target compound, with its distinct retention time and spectroscopic signature (ortho‑substitution pattern), can serve as a reference standard for HPLC‑UV, LC‑MS/MS, or NMR method development aimed at resolving positional isomer mixtures in bulk synthetic products or metabolite identification studies. This application is supported by the compound’s defined CAS registry number (54414‑74‑3) and its structural characterization via InChIKey, which differentiate it from the 3‑methoxy isomer (CAS 473567‑34‑9) and the 4‑methoxy isomer (various CAS entries) . Procurement of a certified reference sample of the 2‑methoxy isomer is therefore essential for quality control laboratories that must verify isomer identity before releasing batches for biological testing.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.